N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide
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Overview
Description
N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide typically involves the condensation of 4-fluorobenzohydrazide with an aldehyde or ketone derivative of 1,3-benzothiazole. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The nitro group can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[2-(1,3-Benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene]benzohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]acetohydrazide
- N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylene]-2-methoxyacetohydrazide
Uniqueness
N’-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide stands out due to the presence of the fluorine atom, which can enhance its biological activity and stability. The combination of the benzothiazole moiety with the nitro and fluorine groups provides a unique chemical profile that can be exploited for various applications.
Properties
Molecular Formula |
C21H13FN4O3S2 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-4-fluorobenzamide |
InChI |
InChI=1S/C21H13FN4O3S2/c22-15-8-6-14(7-9-15)20(27)25-23-12-13-5-10-19(17(11-13)26(28)29)31-21-24-16-3-1-2-4-18(16)30-21/h1-12H,(H,25,27)/b23-12+ |
InChI Key |
CZJIRZBAGNAKDG-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)/C=N/NC(=O)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
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